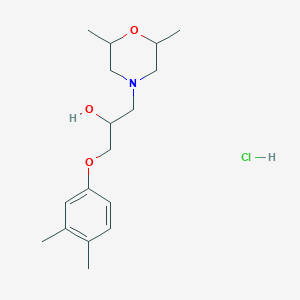
1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride, also known as DMPP, is a chemical compound used in scientific research for its unique properties. DMPP is a selective β2-adrenoceptor agonist, which means it can activate specific receptors in the body and produce physiological effects.
Wirkmechanismus
1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride works by selectively activating β2-adrenoceptors in the body. These receptors are found in the smooth muscle of the lungs and blood vessels, as well as in the heart. When activated, β2-adrenoceptors cause relaxation of smooth muscle and dilation of blood vessels, which can lead to increased airflow in the lungs and improved blood flow to the heart.
Biochemical and physiological effects:
1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride has a number of biochemical and physiological effects in the body. It can increase the activity of adenylate cyclase, which leads to increased levels of cyclic AMP (cAMP) in cells. This can lead to the activation of protein kinase A (PKA), which can regulate a number of cellular processes. 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride can also increase the activity of potassium channels in cells, which can lead to hyperpolarization and relaxation of smooth muscle.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride has a number of advantages for use in lab experiments. It is a highly selective β2-adrenoceptor agonist, which means it can produce specific effects in cells and tissues. It is also relatively stable and easy to synthesize. However, 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride has some limitations for use in lab experiments. It can be difficult to obtain pure 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride, and it can be expensive to synthesize. Additionally, 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride can have off-target effects on other receptors in the body, which can complicate experimental results.
Zukünftige Richtungen
There are a number of future directions for research on 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride. One area of interest is the potential use of 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride in treating heart failure. Additional studies are needed to determine the optimal dosing and delivery methods for 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride in this context. Another area of interest is the use of 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride in combination with other drugs for the treatment of asthma and COPD. Finally, further research is needed to better understand the biochemical and physiological effects of 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride, and to identify potential off-target effects that may limit its use in certain contexts.
Synthesemethoden
1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenol with epichlorohydrin to form a chlorohydrin intermediate. The chlorohydrin is then reacted with morpholine to form a morpholinylchloropropanol intermediate, which is subsequently reacted with 2,6-dimethylmorpholine to form 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride.
Wissenschaftliche Forschungsanwendungen
1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have bronchodilatory effects, which makes it a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride has also been studied for its potential use in treating heart failure, as it can increase cardiac output and improve heart function.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(3,4-dimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-12-5-6-17(7-13(12)2)20-11-16(19)10-18-8-14(3)21-15(4)9-18;/h5-7,14-16,19H,8-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGWIFVMKIXORD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC(=C(C=C2)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(cyclopentylamino)-2-oxoethyl]-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5200613.png)
![1-benzyl-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B5200624.png)
![1-(3-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5200627.png)
![2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol](/img/structure/B5200633.png)
![N-[2-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5200643.png)

![1-[(4-methylphenoxy)acetyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B5200646.png)
![N-(3-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B5200661.png)
![N-[(5-chloro-2-thienyl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5200671.png)

![1-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5200682.png)
![N~2~-(4-fluorophenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5200695.png)
![4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5200697.png)
![4-({4-[3-(acetylamino)phenyl]-1,3-thiazol-2-yl}amino)benzoic acid hydrobromide](/img/structure/B5200701.png)